Varenicline HCl

Nicotinic acetylcholine receptor Radioligand binding Receptor selectivity

Source Varenicline HCl—the definitive α4β2 nAChR reference ligand validated in competitive binding (Ki=0.15 nM) and electrophysiology assays. With >500-fold selectivity over α3β4 (>3,500-fold over α7, >20,000-fold over α1βγδ), it outperforms cytisine (~10× higher affinity, superior BBB penetration). Its well-characterized partial agonist profile (20% efficacy at hα4β2 vs. epibatidine) enables reproducible benchmark calibration in Ca²⁺ flux and high-throughput screening. Minimal CYP450 liability—92% renal excretion unchanged, no CYP inhibition/induction—makes it the preferred tool for polypharmacy and DDI protocols.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
Cat. No. B14039871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline HCl
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl
InChIInChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H/t8-,9+;
InChIKeyZUCZFANFKYSVKF-UFIFRZAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varenicline HCl: A High-Affinity α4β2 nAChR Partial Agonist for Nicotine Dependence Research and Smoking Cessation Procurement


Varenicline hydrochloride is a synthetic small-molecule partial agonist with high affinity and selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs), belonging to the class of nicotinic receptor partial agonists (NRPAs) [1]. Derived from structural optimization of the plant alkaloid cytisine, varenicline exhibits a Ki of 0.15 nM at human α4β2 nAChRs and demonstrates >500-fold selectivity over α3β4, >3,500-fold over α7, and >20,000-fold over α1βγδ nicotinic receptor subtypes [2]. The compound undergoes minimal hepatic metabolism, with 92% excreted unchanged in urine, and possesses an elimination half-life of approximately 24 hours, enabling once- or twice-daily oral dosing [3].

Varenicline HCl Cannot Be Interchanged with Cytisine or Nicotine: Why Receptor Selectivity and PK Differences Preclude Class-Level Substitution


Although varenicline and cytisine are both classified as α4β2 nAChR partial agonists and share a common alkaloid scaffold origin, they exhibit distinct quantitative profiles in receptor binding affinity, intrinsic efficacy, and brain penetration that preclude interchangeable use in research or clinical procurement [1]. Varenicline displays a Ki of 0.15 nM at human α4β2 nAChRs, representing an approximately 10-fold higher affinity than cytisine (Ki ≈ 1.5 nM), and achieves substantially greater selectivity over off-target nAChR subtypes [2]. Furthermore, cytisine exhibits limited blood-brain barrier penetration, which restricts its central nervous system efficacy relative to varenicline's robust brain distribution [3]. These divergent pharmacological signatures translate into distinct in vivo behavioral profiles, including differential generalization to nicotine discriminative stimulus effects (varenicline 63% vs. cytisine 23% maximum nicotine-appropriate responding) [4]. Consequently, procurement decisions based solely on in-class categorization without consideration of these quantifiable receptor-level and pharmacokinetic differences introduce uncontrolled experimental variability.

Varenicline HCl Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decisions


α4β2 nAChR Binding Affinity and Subtype Selectivity: Varenicline vs. Nicotine, Cytisine, and Other nAChR Ligands

Varenicline exhibits a Ki of 0.15 nM at human α4β2 nAChRs, representing approximately 10-fold higher affinity than cytisine (Ki ≈ 1.5 nM) and comparable or superior affinity to nicotine (Ki = 1-5 nM depending on assay conditions) [1]. Selectivity ratios derived from FDA-approved labeling and peer-reviewed binding studies demonstrate that varenicline binds more potently to α4β2 than to α3β4 by >500-fold (Ki = 84 nM), α7 by >3,500-fold (Ki = 620 nM), and α1βγδ by >20,000-fold (Ki = 3,400 nM) [2]. In contrast, nicotine exhibits less pronounced selectivity, with α4β2/α7 Ki ratios typically <100-fold [3]. Cytisine, while also selective for α4β2, demonstrates approximately 10-fold lower absolute affinity (Ki ≈ 1.5 nM) and reduced selectivity window compared to varenicline [1].

Nicotinic acetylcholine receptor Radioligand binding Receptor selectivity Structure-activity relationship

Intrinsic Efficacy as Partial Agonist: Varenicline Produces 20-45% of Maximal Response at α4β2 and α3β4 vs. Full Agonist Epibatidine

In Ca²⁺ influx assays using human recombinant nAChRs, varenicline demonstrates partial agonist activity with an intrinsic efficacy of 20% at hα4β2 and 45% at hα3β4, relative to the full agonist (±)-epibatidine (set at 100%) [1]. In contrast, nicotine typically produces >80% efficacy at α4β2 receptors under similar conditions [2]. Cytisine, another partial agonist in this class, produces efficacy values generally lower than varenicline, with reported maxima of approximately 10-15% at α4β2 [3]. Notably, varenicline acts as a full agonist at hα7 (101% efficacy) and hα4β4 (93% efficacy) receptors, demonstrating subtype-dependent functional selectivity [1].

Partial agonism Functional efficacy Calcium influx nAChR activation

Clinical Smoking Cessation Efficacy: Varenicline 13.3% 6-Month Abstinence vs. Cytisine 11.7% (RAUORA Randomized Controlled Trial)

In the RAUORA randomized controlled trial (n=1,452 adult daily smokers), standard varenicline treatment (0.5 mg titrated to 1 mg BID for 84 days) produced a verified 6-month continuous abstinence rate of 13.3%, compared to 11.7% for standard cytisine treatment (1.5 mg six times daily tapered over 25 days) [1]. The risk difference was -1.62% (1-sided 97.5% CI, -5.02% to ∞; P = 0.03 for noninferiority), indicating that cytisine failed to meet the predetermined noninferiority margin of 5% [1]. Self-reported adverse events occurred less frequently in the cytisine group (997 events among 482 participants) than in the varenicline group (1,206 events among 510 participants), with an incident rate ratio of 0.88 (95% CI, 0.81-0.95; P = 0.002) [1]. Network meta-analysis data confirm that varenicline 2 mg/day produces odds ratios for abstinence at 12 weeks of 4.0 (95% CrI 3.3-4.7) versus placebo, comparable to cytisine's OR of 3.3 (95% CrI 1.8-5.8) [2].

Smoking cessation Randomized controlled trial Clinical efficacy Comparator trial

Minimal CYP-Mediated Metabolism: Varenicline 92% Urinary Excretion Unchanged vs. Nicotine Extensive Hepatic Metabolism

Varenicline undergoes minimal hepatic metabolism, with 92% of an oral dose excreted unchanged in urine, and less than 10% excreted as metabolites (varenicline N-carbamoylglucuronide and hydroxyvarenicline) [1]. In vitro studies demonstrate that varenicline does not inhibit cytochrome P450 enzymes 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4/5 at concentrations up to >6,400 ng/mL, nor does it induce CYP1A2 or CYP3A4 in human hepatocytes [2]. In contrast, nicotine undergoes extensive hepatic metabolism primarily via CYP2A6 to cotinine, with only 5-10% excreted unchanged [3]. The elimination half-life of varenicline is approximately 24 hours, enabling once- or twice-daily dosing with steady-state achieved within 4 days of repeat administration [1]. Oral bioavailability is ~90% and unaffected by food or time-of-day dosing; plasma protein binding is ≤20% and independent of age and renal function [2].

Pharmacokinetics Drug metabolism Cytochrome P450 Drug-drug interaction

In Vivo Behavioral Discrimination: Varenicline 63% Nicotine Generalization vs. Cytisine 23% in Rat Drug Discrimination Assay

In a nicotine discrimination assay using rats trained to discriminate 0.4 mg/kg nicotine (s.c.) from saline, varenicline produced a maximum of 63% responding on the nicotine-appropriate lever, indicating partial generalization to the nicotine stimulus [1]. In contrast, the two highest doses of cytisine produced only weak substitution, with a maximum of 23% nicotine-appropriate responding [1]. Varenicline also decreased nicotine-appropriate responding at 0.2 and 0.4 mg/kg nicotine doses, demonstrating antagonism of nicotine's discriminative stimulus effects, whereas no dose of varenicline produced significant effects on response rate [1]. Cytisine produced only weak antagonism of moderate nicotine doses and failed to antagonize the training dose [1].

Drug discrimination Nicotine dependence Behavioral pharmacology Partial generalization

In Vivo Potency in Operant Responding: Varenicline ED50 2.51 mg/kg vs. Nicotine 0.83 mg/kg vs. Cytisine 2.97 mg/kg (Mouse Model)

In C57BL/6J mice responding under a fixed ratio 30 schedule of food delivery, intraperitoneal nicotine, varenicline, and cytisine all dose-dependently decreased responding [1]. Nicotine was the most potent, with an ED50 value of 0.83 mg/kg. Varenicline exhibited intermediate potency with an ED50 of 2.51 mg/kg, while cytisine was least potent at 2.97 mg/kg [1]. The non-competitive, non-selective antagonist mecamylamine (1 mg/kg) produced parallel rightward shifts in the dose-response curves: 3.3-fold for nicotine, 3.1-fold for varenicline, and 2.3-fold for cytisine [1]. Notably, the competitive α4β2-selective antagonist dihydro-β-erythroidine (DHβE, 3.2 mg/kg) produced 2-fold antagonism of nicotine but failed to antagonize varenicline or cytisine, indicating that α4β2 receptor agonism contributes only partially to nicotine's effects and does not mediate the rate-decreasing effects of varenicline or cytisine [1].

Operant behavior Dose-response Schedule-controlled responding In vivo pharmacology

Varenicline HCl: Priority Research and Industrial Application Scenarios Supported by Quantitative Evidence


α4β2-Selective nAChR Pharmacological Tool for Receptor Binding and Selectivity Profiling

Use varenicline HCl as the reference α4β2-selective ligand in competitive binding assays requiring a high-affinity (Ki = 0.15 nM) probe with validated >500-fold selectivity over α3β4 and >3,500-fold over α7 nAChR subtypes [1]. This specificity profile, established in radioligand displacement studies using [³H]epibatidine, makes varenicline suitable for defining α4β2-specific binding components in native tissue preparations or for calibrating high-throughput screening assays where off-target nAChR engagement must be minimized [2].

Partial Agonist Reference Standard for Functional nAChR Efficacy Studies

Employ varenicline HCl as a characterized partial agonist reference standard in Ca²⁺ flux or electrophysiology assays, with documented intrinsic efficacy values of 20% at hα4β2 and 45% at hα3β4 relative to the full agonist epibatidine [1]. This well-defined intermediate efficacy profile enables varenicline to serve as a benchmark for calibrating partial agonist activity in novel compound screening programs targeting nAChR modulation, particularly when the desired pharmacological profile is low-to-moderate receptor activation without full agonist-driven receptor desensitization [2].

Clinical Trial Comparator Agent for Smoking Cessation Pharmacotherapy Development

Source varenicline HCl as the active pharmaceutical ingredient for use as an active comparator arm in randomized controlled trials evaluating novel smoking cessation interventions. The RAUORA trial establishes varenicline 1 mg BID × 84 days as the reference efficacy benchmark, with a verified 6-month continuous abstinence rate of 13.3% [1]. This validated clinical efficacy endpoint, combined with varenicline's extensive safety database, positions the compound as the regulatory-preferred comparator for noninferiority and superiority trial designs in tobacco dependence pharmacotherapy [2].

Drug-Drug Interaction Studies Requiring CYP-Independent Background Therapy

Utilize varenicline HCl in polypharmacy research protocols or drug-drug interaction studies where a nAChR-modulating agent with minimal CYP450 liability is required. Varenicline's 92% renal excretion as unchanged drug and lack of CYP inhibition (IC50 >6,400 ng/mL across 9 major isoforms) or induction (CYP1A2, CYP3A4) eliminates confounding pharmacokinetic interactions [1]. This metabolic profile makes varenicline an appropriate nAChR tool compound for studies co-administering CYP substrates, inhibitors, or inducers, and for investigations in hepatic impairment populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varenicline HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.